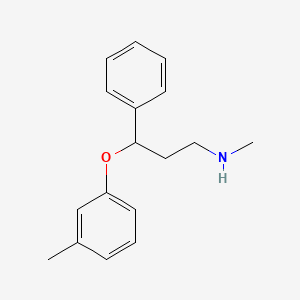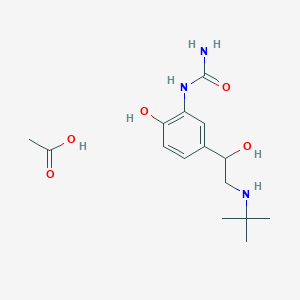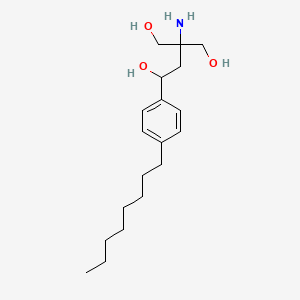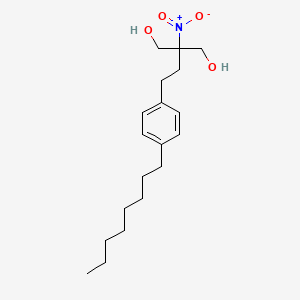
N-(1-(7,8-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
Cinacalcet Dihydro Impurity 1 HCl is an impurity in commercial preparations of Cinacalcet.
Applications De Recherche Scientifique
Efficient Synthesis Methods
- Lei et al. (2014) detailed efficient synthetic methods for processing substances related to cinacalcet hydrochloride, including [1-(7,8-dihydro-naphthalen-1-yl)-ethyl]-[3-(3-trifluoromethyl-phenyl)-propyl]-amine hydrochloride. This synthesis was achieved through several linear steps using commercially available materials (Lei et al., 2014).
Synthesis of Enamides from Ketones
- Zhao et al. (2011) explored the synthesis of enamides from ketones, including the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide. This process involved various chemical reactions and materials, such as hydroxylamine hydrochloride and triethylphosphine (Zhao et al., 2011).
Synthesis and Antineoplastic and Antimonoamineoxidase Properties
- Markosyan et al. (2010) focused on synthesizing new benzo[H]quinazoline derivatives with potential antineoplastic and antimonoamineoxidase properties. This research included the synthesis of N'-{[(2-cyano-3-ethyl-3-methyl-3, 4-dihydronaphthalen-1-yl)amino]carbonothionyl}benzamide, showcasing the compound's biomedical potential (Markosyan et al., 2010).
Convenient Synthesis of Halo-Indanones and Tetralones
- Nguyen et al. (2003) reported a regioselective oxidation method to synthesize 7-halo-1-indanones and 8-halo-1-tetralones. This method included the conversion of amino ketones to corresponding halo compounds, showcasing a versatile synthetic approach (Nguyen et al., 2003).
Reactions of Oxopyrrolidine Carbohydrazides
- Vaickelionienė et al. (2011) synthesized various compounds by reacting 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with naphthoquinone derivatives. This research demonstrated the potential for creating novel compounds with antimicrobial and antifungal properties (Vaickelionienė et al., 2011).
Synthesis of Palonosetron Hydrochloride
- Kai (2009) described the synthesis of Palonosetron hydrochloride, involving the reductive amination of (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride. This process illustrated the synthesis of a clinically relevant compound (Kai, 2009).
Propriétés
IUPAC Name |
N-[1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJMTGWNFPWECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(7,8-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)




